molecular formula C11H12ClFO2 B13287870 2-(2-Chloro-6-fluorophenyl)-3-methylbutanoic acid

2-(2-Chloro-6-fluorophenyl)-3-methylbutanoic acid

Cat. No.: B13287870
M. Wt: 230.66 g/mol
InChI Key: OQAJATWIDUJTIC-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-3-methylbutanoic acid is an organic compound with the molecular formula C10H11ClFO2. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a butanoic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-3-methylbutanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-6-fluorobenzene.

    Alkylation: The benzene ring undergoes alkylation with 3-methylbutanoic acid using a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.

    Oxidation: The resulting intermediate is then oxidized to introduce the carboxylic acid group. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in dry ether.

    Esterification: Concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) as catalysts.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Esterification: Formation of esters.

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)-3-methylbutanoic acid finds applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorophenylacetic acid: Similar structure but with an acetic acid moiety instead of butanoic acid.

    2-Chloro-6-fluorobenzene: Lacks the carboxylic acid group.

    3-Methylbutanoic acid: Lacks the phenyl ring with chloro and fluoro substituents.

Uniqueness

2-(2-Chloro-6-fluorophenyl)-3-methylbutanoic acid is unique due to the combination of its chloro and fluoro substituents on the phenyl ring and the presence of a butanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in its similar compounds.

Properties

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-3-methylbutanoic acid

InChI

InChI=1S/C11H12ClFO2/c1-6(2)9(11(14)15)10-7(12)4-3-5-8(10)13/h3-6,9H,1-2H3,(H,14,15)

InChI Key

OQAJATWIDUJTIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C=CC=C1Cl)F)C(=O)O

Origin of Product

United States

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